1-Cyclopropyl-3-methoxybenzene
Overview
Description
1-Cyclopropyl-3-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopropyl group at the first position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methoxybenzene can be synthesized through the cyclopropanation of 3-methoxystyrene. The reaction typically involves the use of a methylene donor such as lithiomethyl trimethylammonium triflate. The reaction is carried out under anhydrous conditions with a suitable solvent like n-hexane .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nitration: 1-Cyclopropyl-3-nitrobenzene.
Halogenation: 1-Cyclopropyl-3-bromobenzene.
Oxidation: Cyclopropyl-3-methoxyquinone.
Scientific Research Applications
1-Cyclopropyl-3-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methoxybenzene involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopropyl group introduces strain into the molecule, affecting its stability and reactivity in various chemical environments .
Comparison with Similar Compounds
- 1-Cyclopropyl-4-methoxybenzene
- 1-Cyclopropyl-2-methoxybenzene
- 1-Cyclopropyl-3-methylbenzene
Comparison: 1-Cyclopropyl-3-methoxybenzene is unique due to the position of the methoxy group, which significantly influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
1-cyclopropyl-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOHVNFQCZZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466047 | |
Record name | 3-Cyclopropylanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54134-93-9 | |
Record name | 3-Cyclopropylanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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